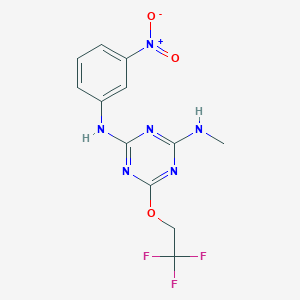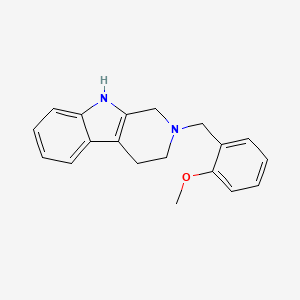![molecular formula C17H17N3O B5695880 6-allyl-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5695880.png)
6-allyl-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-allyl-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyrazolopyrimidine derivative that has been synthesized using various methods and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 6-allyl-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol involves the inhibition of certain enzymes, such as cyclin-dependent kinases. This inhibition leads to the suppression of tumor growth and can also contribute to the anti-inflammatory and analgesic effects of the compound.
Biochemical and physiological effects:
6-allyl-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to the suppression of tumor growth and the treatment of inflammatory conditions. Additionally, this compound has been found to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-allyl-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol in lab experiments include its potential anticancer, anti-inflammatory, and analgesic effects. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 6-allyl-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol. One direction is to investigate its potential as an anticancer agent in various cancer types. Another direction is to explore its potential as a treatment for inflammatory conditions, such as arthritis. Additionally, further research can be conducted to improve the solubility and reduce the toxicity of the compound.
Métodos De Síntesis
The synthesis of 6-allyl-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol has been achieved using various methods. One of the common methods is the reaction between 5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol and allyl bromide in the presence of potassium carbonate. Another method involves the reaction between 5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol and allyl chloride in the presence of sodium hydride. The yield of the compound varies depending on the method used, and the purity can be improved by recrystallization.
Aplicaciones Científicas De Investigación
6-allyl-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol has been found to have potential applications in scientific research. It has been shown to inhibit the activity of certain enzymes, such as cyclin-dependent kinases, which are involved in cell cycle regulation. This inhibition can lead to the suppression of tumor growth, making 6-allyl-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol a potential anticancer agent. Additionally, this compound has been found to have anti-inflammatory and analgesic effects, making it a potential treatment for various inflammatory conditions.
Propiedades
IUPAC Name |
5-methyl-2-(3-methylphenyl)-6-prop-2-enyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-4-6-14-12(3)18-16-10-15(19-20(16)17(14)21)13-8-5-7-11(2)9-13/h4-5,7-10,19H,1,6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJZYYUGGJDBLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC3=NC(=C(C(=O)N3N2)CC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-2-(3-methylphenyl)-6-prop-2-enyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

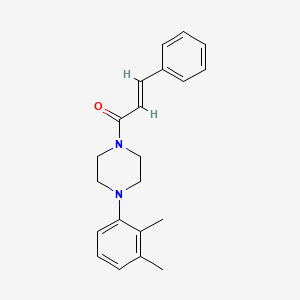
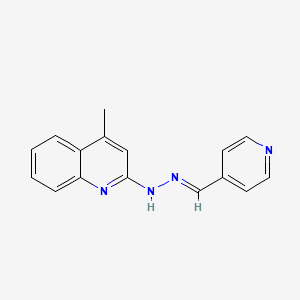
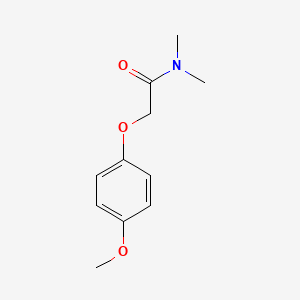

![1-ethyl-4-({[(2-phenylethyl)amino]carbonothioyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B5695823.png)
![ethyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5695827.png)
![N-(2-phenylethyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5695832.png)
![[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5695835.png)
![2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5695857.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-cyclohexylacetamide](/img/structure/B5695865.png)
![4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5695867.png)
